Cas no 58248-65-0 (3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-)
58248-65-0 structure
Product Name:3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-
CAS-nummer:58248-65-0
MF:C22H32N2O2
MW:356.501686096191
CID:342734
PubChem ID:3816687
Update Time:2025-04-19
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-
- 2,4-Dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-3H-pyrazol-3-one
- 4-dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one
- 4-Dodecanoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- DTXSID50396829
- 58248-65-0
- AKOS024354394
-
- Inchi: 1S/C22H32N2O2/c1-3-4-5-6-7-8-9-10-14-17-20(25)21-18(2)23-24(22(21)26)19-15-12-11-13-16-19/h11-13,15-16,21H,3-10,14,17H2,1-2H3
- InChI-sleutel: ZGLNYPQAUHQFES-UHFFFAOYSA-N
- LACHT: O=C(C1C(N(C2C=CC=CC=2)N=C1C)=O)CCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 356.24656
- Monoisotopische massa: 356.246378268g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 12
- Complexiteit: 481
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.4
- Topologisch pooloppervlak: 49.7Ų
Experimentele eigenschappen
- PSA: 49.74
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl- Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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